4-AmidinopyridiniumHCl
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Overview
Description
4-Amidinopyridinium hydrochloride is an organic compound with the chemical formula C6H7N3 · HCl. It is a white crystalline solid that is soluble in water and exhibits weakly alkaline properties . This compound is widely used in biomedical research, particularly in the study of angiotensin-converting enzyme inhibitors .
Preparation Methods
4-Amidinopyridinium hydrochloride can be synthesized by reacting 4-amidinopyridine with hydrochloric acid . The specific reaction conditions and operation steps depend on the synthesis scheme. Industrial production methods often involve the reduction of 4-nitropyridine-N-oxide with iron and mineral acids, followed by neutralization and extraction processes .
Chemical Reactions Analysis
4-Amidinopyridinium hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitropyridine-N-oxide.
Reduction: Reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid yields 4-amidinopyridine.
Substitution: It can participate in substitution reactions to form derivatives such as 4-acetylaminopyridine.
Common reagents used in these reactions include iron, hydrochloric acid, and acetic acid. The major products formed from these reactions are 4-amidinopyridine and its derivatives .
Scientific Research Applications
4-Amidinopyridinium hydrochloride is extensively used in scientific research due to its ability to inhibit angiotensin-converting enzyme. This makes it valuable in the study of cardiovascular diseases and hypertension . Additionally, it is used as a chemical dye for staining tissue sections and as a pharmaceutical intermediate in the synthesis of other compounds . In medicinal chemistry, derivatives of 4-amidinopyridine have shown potential as antiamnesic and cognition-enhancing drugs .
Mechanism of Action
The mechanism of action of 4-amidinopyridinium hydrochloride involves the inhibition of voltage-gated potassium channels. This prolongs cell membrane depolarization and action potential, leading to increased acetylcholine release at the neuromuscular junction . This mechanism is particularly relevant in the treatment of neurological disorders such as Lambert-Eaton myasthenic syndrome .
Comparison with Similar Compounds
4-Amidinopyridinium hydrochloride can be compared with similar compounds such as 4-aminopyridine, 2,4-diaminopyridine, and 3,4-diaminopyridine. These compounds share similar structural features but differ in their specific applications and potency. For example, 4-aminopyridine is used as a research tool in characterizing potassium channels and as a drug for managing multiple sclerosis symptoms . 2,4-diaminopyridine and 3,4-diaminopyridine are more potent in counteracting the effects of neuromuscular blockers .
Conclusion
4-Amidinopyridinium hydrochloride is a versatile compound with significant applications in biomedical research, medicinal chemistry, and industrial processes. Its unique properties and mechanisms of action make it a valuable tool in the study and treatment of various diseases.
Properties
Molecular Formula |
C12H16Cl2N6 |
---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
pyridine-4-carboximidamide;dihydrochloride |
InChI |
InChI=1S/2C6H7N3.2ClH/c2*7-6(8)5-1-3-9-4-2-5;;/h2*1-4H,(H3,7,8);2*1H |
InChI Key |
YXRVCYDHRUUPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.C1=CN=CC=C1C(=N)N.Cl.Cl |
Origin of Product |
United States |
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